Nerol

Beschreibung

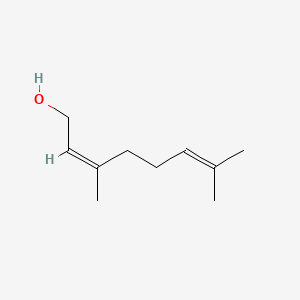

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2Z)-3,7-dimethylocta-2,6-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZPCOQZEFWAFX-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CO)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026728 | |

| Record name | (Z)-Nerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid with an odor of sweet rose; [Merck Index] Colorless to pale yellow liquid with a pleasant odor; [CAMEO], Colourless liquid; fresh, sweet, rose-like aroma | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nerol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225 °C, BP: 224-225 at 745 mm Hg; 125 °C at 25 mm Hg, 103.00 to 105.00 °C. @ 9.00 mm Hg | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

Flash Point: 107.78 °C /226 °F (closed cup) | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1311 mg/L at 25 °C, In water, 531 mg/L at 25 °C, Very soluble in ethanol, Soluble in absolute alcohol, Soluble in alcohol, chloroform, ether, 0.531 mg/mL at 25 °C, Insoluble in water; soluble in chloroform, ether, most fixed oils, soluble (in ethanol) | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nerol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

9.8756 g/cu cm at 20 °C, Density: 0.8813 at 15 °C, 0.875-0.880 | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nerol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg], 3.0X01-2 mm Hg at 25 °C (extrapolated) | |

| Record name | Nerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid, Liquid | |

CAS No. |

106-25-2, 624-15-7 | |

| Record name | Nerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Nerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-dimethyl-2,6-octadien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G5P53250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<-15 °C, Crystals; mp: 118 °C /Nerol tetrabromide/, Needles from petroleum ether; mp: 84-86 °C /Nerol allophanate/, < -15 °C | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Nerol Biosynthesis Pathway in Cymbopogon Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol, an acyclic monoterpene alcohol, is a valuable natural product with significant applications in the fragrance, cosmetic, and pharmaceutical industries. As a key component of the essential oils of several Cymbopogon species, understanding its biosynthesis is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Cymbopogon, detailing the enzymatic steps, precursor supply, and potential regulatory mechanisms. Quantitative data on this compound content in various Cymbopogon species are summarized, and detailed experimental protocols for key research methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important metabolic route.

Introduction

The genus Cymbopogon, commonly known as lemongrass, is a rich source of essential oils characterized by a high content of monoterpenoids. Among these, the isomeric pair of geraniol and this compound are of significant commercial interest due to their distinct rosey and sweet citrusy aromas, respectively. While the biosynthesis of geraniol has been more extensively studied, the pathway leading to this compound is of increasing interest for the targeted production of this specific isomer. This guide focuses on the current understanding of the this compound biosynthesis pathway in Cymbopogon species, providing a technical resource for researchers in the field.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Cymbopogon species, like all monoterpenes, originates from the central isoprenoid pathway. The universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

Precursor Supply: The MVA and MEP Pathways

-

Mevalonate (MVA) Pathway: Located in the cytosol, this pathway utilizes acetyl-CoA as a starting substrate to produce IPP.

-

Methylerythritol Phosphate (MEP) Pathway: Operating in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate.

There is evidence for crosstalk between these two pathways, with exchange of intermediates contributing to the overall pool of isoprenoid precursors.

Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP), the direct precursor for all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) .

The Divergence to this compound and Geraniol

From GPP, the pathway can diverge to form either geraniol or this compound. Two primary mechanisms have been proposed for the formation of this compound:

-

Direct Synthesis by this compound Synthase (NES): This is the most direct route, where a specific This compound synthase (NES) catalyzes the conversion of GPP to this compound. While a fungal this compound synthase that directly converts GPP to this compound has been identified, a dedicated this compound synthase has yet to be isolated and characterized from Cymbopogon species.[1]

-

Isomerization from Geraniol: It has been proposed that this compound could be formed through the isomerization of geraniol, which is produced from GPP by the action of geraniol synthase (GES) . However, the enzymatic basis for this isomerization in vivo is not well-established.

Downstream Modifications

This compound can be further metabolized to other important compounds. For instance, This compound dehydrogenase can oxidize this compound to its corresponding aldehyde, neral, which is a component of citral. Some dehydrogenases exhibit a higher affinity for this compound over geraniol, suggesting a dedicated route for neral formation.

Figure 1: Proposed this compound biosynthesis pathway in Cymbopogon species.

Quantitative Data on this compound Content

The essential oil composition of various Cymbopogon species has been analyzed, revealing differing levels of this compound. The following table summarizes the reported this compound content in the essential oils of selected species.

| Cymbopogon Species | Plant Part | This compound Content (% of Essential Oil) | Reference |

| C. nardus | Leaves | 10.94 | [2] |

| C. flexuosus | Leaves | 0.2 - 1.2 | [3] |

| C. martinii | Leaves | Not Detected - Trace | [3] |

| C. citratus | Leaves | Trace | [4] |

Note: The absence of this compound in some analyses may be due to detection limits or variations in plant chemotypes and environmental conditions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general method for the qualitative and quantitative analysis of this compound in Cymbopogon essential oil.

Objective: To identify and quantify this compound in an essential oil sample.

Materials:

-

Essential oil sample from Cymbopogon species

-

Hexane (GC grade)

-

This compound standard

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HP-5MS capillary column (or equivalent)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in hexane. Prepare a series of standard solutions of this compound in hexane of known concentrations for calibration.

-

GC-MS Instrument Setup:

-

Injector Temperature: 250 °C

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 60 °C for 2 min, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-500

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.

-

Quantify the amount of this compound in the sample by creating a calibration curve from the standard solutions and integrating the peak area of this compound in the sample chromatogram.

-

Figure 2: General workflow for GC-MS analysis of this compound.

In Vitro Terpene Synthase Assay

This protocol provides a general framework for assaying the activity of a putative this compound synthase.

Objective: To determine if a candidate enzyme can convert GPP to this compound.

Materials:

-

Purified recombinant candidate enzyme

-

Geranyl diphosphate (GPP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Hexane or other suitable organic solvent for extraction

-

GC-MS for product analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, GPP (final concentration ~50 µM), and the purified enzyme. The total reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction by adding an equal volume of hexane and vortexing vigorously. Centrifuge to separate the phases.

-

Analysis: Carefully transfer the upper organic phase to a new tube for GC-MS analysis as described in Protocol 4.1.

-

Controls: Run control reactions without the enzyme and without the substrate to account for any non-enzymatic product formation or contamination.

Regulation of this compound Biosynthesis

The regulation of the this compound/geraniol ratio is a critical aspect of monoterpene biosynthesis. While specific regulatory mechanisms for this compound biosynthesis in Cymbopogon are not yet fully elucidated, several potential control points can be hypothesized based on general principles of terpenoid regulation:

-

Transcriptional Regulation: The expression of this compound Synthase and Geraniol Synthase genes is likely a primary control point. The presence of specific transcription factors that are activated by developmental or environmental cues could determine the relative flux towards this compound or geraniol.

-

Substrate Availability: The availability of the common precursor, GPP, can influence the overall output of monoterpenes. The regulation of GPPS activity and the supply of IPP and DMAPP from the upstream MVA and MEP pathways are therefore important.

-

Enzyme Kinetics: The kinetic properties (Km and kcat) of NES and GES for GPP will influence the partitioning of the substrate between the two pathways.

-

Post-translational Modifications: The activity of this compound synthase and other pathway enzymes could be modulated by post-translational modifications such as phosphorylation.

Figure 3: Hypothetical regulatory network for this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Cymbopogon species is a fascinating area of plant biochemistry with significant industrial relevance. While the general framework of the pathway is understood to originate from the central isoprenoid metabolism, key questions remain. The definitive identification and characterization of a this compound synthase from Cymbopogon is a critical next step. Furthermore, a deeper understanding of the regulatory networks that control the flux of GPP towards either this compound or geraniol will be essential for the successful metabolic engineering of these plants for enhanced this compound production. The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will undoubtedly accelerate discoveries in this field, paving the way for the sustainable production of this valuable natural product.

References

Physicochemical Properties of Nerol: A Technical Guide

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a key constituent of various essential oils, including neroli, rose, and lemongrass. Its characteristic sweet, rosy aroma has led to its widespread use in the fragrance and flavor industries. Beyond its olfactory properties, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects. A thorough understanding of its physicochemical properties, such as solubility and pKa, is fundamental for its application in research, particularly in drug development and formulation studies. This technical guide provides an in-depth overview of the solubility and pKa of this compound, complete with experimental protocols and a visualization of a relevant biological pathway.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | - |

| Molecular Weight | 154.25 g/mol | - |

| Appearance | Colorless oily liquid | - |

| Odor | Sweet, fresh, rose-like | - |

| Boiling Point | 226-227 °C | - |

| Density | ~0.876 g/mL | - |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Method |

| Water | 1.311 g/L | 25 | Experimental |

| Water | 1.37 g/L | Not Specified | Predicted (ALOGPS) |

| Ethanol | Soluble/Miscible | Not Specified | Qualitative |

| Chloroform | Soluble | Not Specified | Qualitative |

| Ether | Soluble | Not Specified | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | General observation for similar compounds |

| Acetone | Soluble | Not Specified | General observation for similar compounds |

Table 3: Acidity Constant (pKa) of this compound

| pKa Value | Method |

| 14.45 (Predicted) | Computational |

| 16.33 (Predicted) | Computational (ChemAxon) |

Experimental Protocols

Determination of this compound Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is determined.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Add an excess amount of this compound to a volumetric flask containing a known volume of the solvent. The excess solid should be visible to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a mechanical shaker or incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically, samples can be taken to confirm that the concentration is no longer changing.

-

After equilibration, allow the solution to stand, or centrifuge it at a high speed to sediment the undissolved this compound.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filter the sample through a syringe filter into a clean vial.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Determination of this compound pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.

Principle: A solution of the weak acid (this compound) is titrated with a strong base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.

Materials:

-

This compound (high purity)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl) for back-titration if necessary

-

Co-solvent (e.g., methanol or ethanol, if this compound is poorly soluble in water)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beakers

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/co-solvent mixture). If a co-solvent is used, the apparent pKa will be determined.

-

Place the beaker on a stir plate and immerse the pH electrode and the tip of the burette into the solution.

-

Record the initial pH of the solution.

-

Begin the titration by adding small, precise increments of the standardized strong base solution from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point (the point of steepest pH change).

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

Signaling Pathway

This compound has been shown to exert biological effects through various signaling pathways. One such pathway involves the cannabinoid receptor-2 (CB2) and the mitogen-activated protein kinase (MAPK) signaling cascade in human sebocytes, leading to increased lipid synthesis.

Caption: this compound-induced lipogenesis via the CB2-MAPK signaling pathway.

Spectroscopic Characterization of Nerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol ((2Z)-3,7-dimethylocta-2,6-dien-1-ol) is a naturally occurring monoterpenoid alcohol and a key component of various essential oils, including those from neroli, lemongrass, and hops. It is a geometric isomer of geraniol and is valued for its fresh, sweet, rosy aroma. Beyond its use in the fragrance and flavor industries, this compound has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and comprehensive spectroscopic characterization is fundamental for its identification, quality control, and exploration in drug development. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with experimental protocols and data analysis workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its olefinic, allylic, and hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | ~4.15 | d | ~7.0 |

| H-2 | ~5.43 | t | ~7.0 |

| H-4 | ~2.08 | q | ~7.5 |

| H-5 | ~2.04 | t | ~7.5 |

| H-6 | ~5.10 | t | ~7.0 |

| H-8 (CH₃) | ~1.68 | s | - |

| H-9 (CH₃) | ~1.60 | s | - |

| H-10 (CH₃) | ~1.75 | s | - |

| OH | Variable | br s | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] |

| C-1 | ~58.8 |

| C-2 | ~124.0 |

| C-3 | ~139.4 |

| C-4 | ~26.7 |

| C-5 | ~32.1 |

| C-6 | ~124.7 |

| C-7 | ~132.2 |

| C-8 (CH₃) | ~17.6 |

| C-9 (CH₃) | ~25.7 |

| C-10 (CH₃) | ~23.4 |

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR spectra of this compound is essential for reproducible results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH) group, C-H bonds, and C=C double bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3330 (broad) | O-H stretch | Alcohol |

| ~2970, 2915, 2855 | C-H stretch | sp³ C-H |

| ~3020 | C-H stretch | sp² C-H |

| ~1670 | C=C stretch | Alkene |

| ~1445 | C-H bend | CH₂ |

| ~1375 | C-H bend | CH₃ |

| ~1000 | C-O stretch | Primary Alcohol |

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a convenient and rapid method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. This compound is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak ([M]⁺) and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion |

| 136 | [M - H₂O]⁺ | Loss of water |

| 121 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |

| 93 | [C₇H₉]⁺ | Common fragment in terpenes |

| 69 | [C₅H₉]⁺ | Isoprenyl cation, often the base peak |

| 41 | [C₃H₅]⁺ | Allyl cation |

Experimental Protocol for GC-MS

The following outlines a typical workflow for the GC-MS analysis of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of this compound. ¹H and ¹³C NMR are powerful for complete structural elucidation, IR spectroscopy confirms the presence of key functional groups, and GC-MS provides molecular weight and fragmentation information for identification. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, quality control, and drug development, facilitating the accurate and reliable analysis of this compound.

References

Stereoisomers of Nerol: A Technical Guide to Their Chemical Properties and Biological Interactions

Abstract

Nerol, a naturally occurring monoterpene alcohol, is a valuable component in the fragrance, cosmetic, and pharmaceutical industries, prized for its fresh, sweet, rose-like aroma. As a molecule featuring a double bond, this compound exists as stereoisomers, primarily as the cis-trans isomers this compound and geraniol, respectively. These isomers, while structurally similar, exhibit distinct chemical and biological properties that are critical for their application. This technical guide provides an in-depth analysis of the stereoisomers of this compound, with a focus on their chemical properties, experimental protocols for their synthesis and analysis, and their interactions with biological signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these important molecules.

Introduction to the Stereoisomers of this compound

This compound is the common name for (2Z)-3,7-dimethylocta-2,6-dien-1-ol. Its structure contains two double bonds, one of which gives rise to geometric isomerism.

-

This compound (cis-isomer): The substituent groups at the C2-C3 double bond are on the same side. It possesses a fresh, sweet, rose-like scent.[1]

-

Geraniol (trans-isomer): The substituent groups at the C2-C3 double bond are on opposite sides. It has a stronger rose-like aroma compared to this compound.

While this compound and geraniol are diastereomers, the presence of a chiral center would give rise to enantiomers. While this compound itself is not chiral, derivatives of this compound can be.

Comparative Chemical Properties of this compound and Geraniol

The cis and trans configurations of this compound and geraniol lead to differences in their physical and chemical properties. These distinctions are crucial for their separation and individual applications.

| Property | This compound (cis) | Geraniol (trans) | References |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | [2] |

| Molar Mass | 154.25 g/mol | 154.25 g/mol | [2] |

| Appearance | Colorless oily liquid | Colorless to pale-yellow oily liquid | [2][3] |

| Odor | Fresh, sweet, rose-like | Sweet, rose-like | [1] |

| Boiling Point | 225-227 °C | 229-230 °C | [2][3] |

| Melting Point | < -15 °C | < -15 °C | [2] |

| Density | 0.876 g/cm³ at 20 °C | 0.889 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.4746 at 20 °C | 1.4766 at 20 °C | [2] |

| Solubility in Water | 1311 mg/L at 25 °C | Low | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | Soluble in ethanol, ether, chloroform | [3] |

| Flash Point | 107.78 °C (closed cup) | 108 °C | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 3.47 | 3.56 | [2] |

| Reactivity | More prone to cyclization in the presence of acid | Less prone to cyclization than this compound | [4][5] |

Experimental Protocols

Synthesis of this compound and Geraniol

A common industrial method for the synthesis of a mixture of this compound and geraniol involves the use of citral as a starting material.

Protocol: Solid-Phase Synthesis from Citral

This method utilizes a ball-milling reactor for a green and efficient synthesis.

-

Materials:

-

Citral

-

Paraformaldehyde

-

Sodium hydroxide

-

Quaternary phosphonium salt (auxiliary agent)

-

Washing solvent (e.g., ethanol, methyl tert-butyl ether, ethyl acetate)

-

-

Procedure:

-

Combine citral, paraformaldehyde, and sodium hydroxide in a ball-milling reactor.

-

Add a quaternary phosphonium salt as an auxiliary agent.

-

Initiate the solid-phase reaction in the ball-milling reactor.

-

Upon completion of the reaction, the resulting slurry is subjected to vibratory screening separation.

-

The separated material is then centrifugally separated and washed. The washing solvent used can be one or more of micromolecule alcohol, halogenated hydrocarbon, ether, or ester, with the amount being 1-4 times the mass of the material.

-

Finally, the washed product is distilled to obtain a mixture of this compound and geraniol.[6]

-

Separation of this compound and Geraniol

Due to their similar boiling points, the separation of this compound and geraniol by simple distillation is challenging. Chromatographic methods are often employed.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the quantitative analysis of this compound and geraniol in a mixture, such as in wine samples.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) for headspace analysis.

-

-

Sample Preparation (for wine analysis):

-

Prepare internal standards of deuterated this compound and geraniol.

-

Spike the wine sample with the internal standards.

-

-

GC-MS Conditions:

-

Injection: The SPME fiber is exposed to the headspace of the sample for a set time (e.g., 40 minutes) and then desorbed in the GC inlet.[7]

-

Column: Use a suitable capillary column (e.g., HP-5MS).

-

Oven Temperature Program: An example program could be an initial temperature of 40°C held for 2 minutes, then ramped to 220°C at a rate of 10°C/min, and held for 10 minutes.

-

Carrier Gas: Helium.

-

Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound, geraniol, and their deuterated standards.[8]

-

Biological Signaling Pathways

This compound and its derivatives are not merely fragrance compounds; they also interact with biological systems, influencing cellular signaling pathways.

This compound and Lipid Synthesis in Human Sebocytes

Recent research has shown that this compound can enhance lipid synthesis in human sebocytes, which has implications for skin health and the treatment of skin disorders. This effect is mediated through the cannabinoid receptor-2 (CB2) and the MAPK signaling pathway.

Caption: this compound-induced lipid synthesis pathway in human sebocytes.

Biosynthesis of this compound in Plants

This compound is synthesized in plants via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H18O | CID 643820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. ScenTree - this compound (CAS N° 106-25-2) [scentree.co]

- 5. youtube.com [youtube.com]

- 6. CN108947768B - Preparation method of this compound and geraniol - Google Patents [patents.google.com]

- 7. Investigation of Geraniol Biotransformation by Commercial Saccharomyces Yeast Strains by Two Headspace Techniques: Solid-Phase Microextraction Gas Chromatography/Mass Spectrometry (SPME-GC/MS) and Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Nerol from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a valuable aromatic compound found in the essential oils of numerous plants. With its characteristic sweet, rosy, and citrusy aroma, this compound is a significant component in the fragrance, cosmetic, and food industries. Beyond its pleasant scent, this compound has garnered attention for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities, making it a person of interest for pharmaceutical research and drug development. This technical guide provides an in-depth overview of the discovery of this compound in plant sources, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic origins within the plant kingdom.

Data Presentation: this compound Content in Various Plant Species

The concentration of this compound in essential oils is highly dependent on the plant species, geographical origin, harvesting time, and the extraction method employed. The following table summarizes quantitative data on this compound content from various plant sources, providing a comparative overview for researchers.

| Plant Species | Family | Plant Part Used | Extraction Method | This compound Content (%) | Reference |

| Cymbopogon winterianus (Citronella) | Poaceae | Leaves | Steam Distillation | 10.0 - 15.0 | [1] |

| Rosa damascena (Damask Rose) | Rosaceae | Flowers | Steam Distillation | 5.0 - 10.0 | |

| Melissa officinalis (Lemon Balm) | Lamiaceae | Leaves | Hydrodistillation | 0.1 - 0.5 | [2] |

| Citrus aurantium var. amara (Bitter Orange) | Rutaceae | Flowers (Neroli) | Steam Distillation | 1.0 - 5.0 | |

| Helichrysum italicum (Immortelle) | Asteraceae | Flowers | Steam Distillation | 3.0 - 8.0 | |

| Cananga odorata (Ylang-Ylang) | Annonaceae | Flowers | Steam Distillation | 0.5 - 2.0 |

Experimental Protocols

Extraction of this compound from Plant Material

The initial step in obtaining this compound is the extraction of essential oil from the plant matrix. The choice of extraction method significantly impacts the yield and chemical profile of the essential oil.

Steam distillation is a widely used method for extracting essential oils from aromatic plants. It is particularly suitable for thermolabile compounds like this compound.

Protocol:

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers) is loaded into the distillation still. For optimal extraction, the material should be of a consistent particle size.

-

Steam Generation: Steam is generated in a separate boiler and introduced into the bottom of the still.

-

Extraction: The steam passes through the plant material, causing the volatile compounds, including this compound, to vaporize.

-

Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a Florentine flask or a separatory funnel. Due to their different densities and immiscibility, the essential oil and water form distinct layers, allowing for their separation. The less dense essential oil will form the upper layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Solvent extraction is employed for plant materials with low essential oil content or for compounds that are sensitive to the high temperatures of steam distillation.

Protocol:

-

Plant Material Preparation: The plant material is ground to a fine powder to increase the surface area for solvent penetration.

-

Extraction: The powdered material is placed in a flask with a suitable organic solvent (e.g., hexane, ethanol, or methanol)[3]. The mixture is then agitated for a specified period (e.g., 24 hours) at a controlled temperature[4].

-

Filtration: The mixture is filtered to separate the solvent extract from the solid plant residue.

-

Solvent Removal: The solvent is removed from the extract using a rotary evaporator under reduced pressure. This yields a concentrated extract containing the essential oil and other solvent-soluble compounds.

-

Purification: The crude extract may require further purification to isolate the this compound.

Supercritical fluid extraction, typically using carbon dioxide (CO2), is a modern and efficient method that offers high selectivity and yields pure extracts without solvent residues.

Protocol:

-

System Setup: The ground plant material is placed in an extraction vessel.

-

CO2 Introduction: Liquid CO2 is pumped into the vessel and brought to its supercritical state by controlling the temperature and pressure (e.g., above 31.1 °C and 73.8 bar).

-

Extraction: The supercritical CO2 acts as a solvent, diffusing through the plant material and dissolving the essential oils.

-

Separation: The CO2 laden with the extract is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to lose its solvent power and the extract to precipitate.

-

CO2 Recycling: The CO2 can be recycled and reused in the process.

Isolation and Purification of this compound

The extracted essential oil is a complex mixture of various volatile compounds. To obtain pure this compound, further separation and purification steps are necessary.

Fractional distillation separates compounds based on their different boiling points. Since this compound has a specific boiling point (approximately 226-227 °C at atmospheric pressure), it can be separated from other components of the essential oil.

Protocol:

-

Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks, is assembled.

-

Distillation: The essential oil is heated in the distillation flask. The vapor passes through the fractionating column, where a series of condensations and vaporizations occur, enriching the vapor with the more volatile components.

-

Fraction Collection: Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound is collected separately.

-

Analysis: The purity of the collected fraction is assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Column chromatography is a powerful technique for separating individual compounds from a mixture based on their differential adsorption to a stationary phase.

Protocol:

-

Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel or alumina, slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: The essential oil, dissolved in a minimal amount of the mobile phase, is carefully loaded onto the top of the column.

-

Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

-

Fraction Collection: Fractions are collected as the solvent elutes from the column.

-

Analysis: Each fraction is analyzed (e.g., by Thin Layer Chromatography or GC-MS) to identify the fractions containing this compound. Fractions with high this compound content are then combined.

Analytical Characterization

GC-MS is the primary analytical technique for the identification and quantification of this compound in essential oil samples.

Protocol:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or ethanol).

-

Injection: A small volume of the diluted sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the column.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison with a spectral library.

-

Quantification: The concentration of this compound can be determined by comparing the peak area of this compound in the sample chromatogram to the peak area of a known concentration of a this compound standard.

Typical GC-MS Parameters:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[5]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min[5].

-

Injector Temperature: 250°C.

-

MS Detector: Electron Ionization (EI) mode at 70 eV.

Mandatory Visualizations

Biosynthesis of this compound

This compound, like other monoterpenes, is synthesized in plants through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Both pathways produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes. The final step in this compound biosynthesis is the conversion of GPP to this compound, which is catalyzed by a specific monoterpene synthase, this compound synthase.

Caption: Biosynthetic pathway of this compound from central metabolism.

Experimental Workflow for this compound Isolation

The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.

Caption: General experimental workflow for the isolation of this compound.

Conclusion

The isolation of this compound from plant sources is a multi-step process that requires careful selection of plant material and extraction methodology to maximize yield and purity. This guide provides a comprehensive overview of the key techniques and analytical methods involved in this process, from initial extraction to final characterization. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of the potential applications of this versatile monoterpene.

References

- 1. [PDF] Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds | Semantic Scholar [semanticscholar.org]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. researchgate.net [researchgate.net]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. scitepress.org [scitepress.org]

Quantum Chemical Blueprint of Nerol: An In-depth Technical Guide to its Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical calculations used to elucidate the molecular structure and electronic properties of nerol, a naturally occurring monoterpene alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. Understanding the precise three-dimensional structure and electronic characteristics of this compound at the quantum level is paramount for predicting its reactivity, designing novel derivatives with enhanced biological activity, and understanding its interactions with biological targets.

This document summarizes the key computational methodologies employed and presents available quantitative data from theoretical studies. It is designed to serve as a comprehensive resource for researchers engaged in computational chemistry, drug discovery, and materials science.

Introduction to the Molecular Structure of this compound

This compound, with the chemical formula C₁₀H₁₈O, is the cis-isomer of geraniol. Its structure is characterized by a flexible aliphatic chain containing two double bonds and a primary alcohol functional group. The subtle difference in stereochemistry between this compound and geraniol leads to distinct sensory properties and biological activities, underscoring the importance of precise structural characterization. Quantum chemical calculations offer a powerful, non-experimental avenue to determine the most stable conformation (lowest energy state) of the molecule and to probe its electronic landscape.

Computational Workflow for this compound's Molecular Structure

The determination of a molecule's properties through quantum chemical calculations follows a systematic workflow. This process begins with an initial guess of the molecular geometry, which is then refined through energy minimization. Subsequent calculations can then be performed on the optimized geometry to determine various molecular properties.

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For a molecule like this compound, Density Functional Theory (DFT) is a widely used and reliable approach that offers a good balance between computational cost and accuracy.

Experimental Protocols:

-

Geometry Optimization: The initial 3D structure of this compound can be built using molecular modeling software. This structure is then optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p). The optimization process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. These are typically calculated from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Quantitative Data from Quantum Chemical Calculations

The following tables summarize the available quantitative data for this compound obtained from quantum chemical calculations. It is important to note that while HOMO and LUMO energy data are available from specific studies, a comprehensive, published dataset of the optimized geometry and vibrational frequencies for this compound was not identified in the surveyed literature. The data presented for the frontier molecular orbitals is based on DFT calculations.

Table 1: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.411 |

| ELUMO | 0.404 |

| Energy Gap (ΔE) | 6.815 |

Data obtained from DFT calculations as reported in a computational study of Geranium essential oil components.

Table 2: Optimized Molecular Geometry of this compound (Theoretical)

| Bond/Angle/Dihedral | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Lengths | Data not available in surveyed literature | ||||

| Bond Angles | Data not available in surveyed literature | ||||

| Dihedral Angles | Data not available in surveyed literature |

Table 3: Calculated Vibrational Frequencies of this compound (Theoretical)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| Data not available in surveyed literature |

Analysis and Interpretation

Molecular Geometry: While specific tabulated data for the optimized geometry of this compound is not readily available in the surveyed literature, the optimization process using methods like DFT with the B3LYP functional would yield precise bond lengths, bond angles, and dihedral angles. These parameters would define the most stable 3D conformation of the this compound molecule in the gas phase. It is expected that the C=C double bonds would exhibit lengths characteristic of sp²-hybridized carbons, and the C-O and O-H bond lengths would be consistent with a primary alcohol.

Vibrational Spectrum: A theoretical vibrational analysis of this compound would predict the frequencies and intensities of its fundamental vibrational modes. Key characteristic peaks would include the O-H stretching frequency, typically appearing in the range of 3200-3600 cm⁻¹, C-H stretching vibrations from the alkyl and vinyl groups around 2800-3100 cm⁻¹, and C=C stretching vibrations in the 1600-1680 cm⁻¹ region. These theoretical spectra can be invaluable for interpreting experimental IR and Raman data.

Frontier Molecular Orbitals: The HOMO and LUMO are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the π systems of the double bonds and the lone pairs of the oxygen atom, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the antibonding π* orbitals, representing the regions susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap of 6.815 eV suggests a relatively stable molecule.[1] This information is critical for understanding its reactivity and for designing molecules with tailored electronic properties.

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed characterization of the molecular structure and electronic properties of this compound. The methodologies outlined in this guide, particularly DFT, offer a reliable means to obtain insights into its geometry, vibrational modes, and chemical reactivity. While a complete, published set of optimized geometrical parameters and vibrational frequencies remains to be collated, the available data on the frontier molecular orbitals provide a solid foundation for understanding the electronic behavior of this compound. This theoretical knowledge is indispensable for the rational design of new this compound-based compounds in the fields of drug development, materials science, and fragrance chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Degradation Pathways of Nerol

This technical guide provides a comprehensive overview of the thermal degradation pathways of this compound, a naturally occurring monoterpene alcohol. Understanding these pathways is critical for applications in the pharmaceutical, flavor, and fragrance industries, where thermal stability can impact product efficacy, aroma profile, and safety. This document summarizes the key degradation products, outlines the reaction mechanisms, and provides detailed experimental protocols for analysis.

Core Thermal Degradation Pathways of this compound

The thermal degradation of this compound primarily proceeds through three main pathways: cyclization/dehydration , isomerization , and dehydrogenation . These reactions are often initiated by heat and can be catalyzed by acidic conditions.

Cyclization and Dehydration

Under thermal stress, this compound readily undergoes cyclization followed by dehydration to yield a variety of monoterpene hydrocarbons. This is a prominent degradation pathway. The process is initiated by the protonation of the hydroxyl group (often catalyzed by trace acids) and subsequent loss of water to form a resonance-stabilized neryl carbocation. This carbocation can then undergo intramolecular cyclization.

The major products of this pathway include:

-

Dipentene (Limonene): A racemic mixture of d- and l-limonene is a primary product of this compound's thermal degradation.

-

α-Terpineol: Another significant cyclic monoterpene alcohol formed through the cyclization of the neryl carbocation.

-

Terpinolene and Isoterpinolene: These isomers of limonene are also commonly formed.

Isomerization

This compound can undergo isomerization to form its geometric isomer, geraniol, as well as the tertiary alcohol, linalool. This transformation can occur under thermal conditions and is often reversible.

Dehydrogenation

Oxidative degradation, even in the presence of trace amounts of oxygen, can lead to the dehydrogenation of this compound to form its corresponding aldehydes, neral and geranial. These two aldehydes are collectively known as citral and have distinct lemony aromas.

Summary of Thermal Degradation Products

While specific quantitative yields can vary significantly with temperature, heating time, and the presence of catalysts, the primary thermal degradation products of this compound are summarized in the table below.

| Degradation Pathway | Product(s) | Chemical Class |

| Cyclization/Dehydration | Dipentene (Limonene), α-Terpineol, Terpinolene, Isoterpinolene | Monoterpene Hydrocarbons |

| Isomerization | Geraniol, Linalool | Monoterpene Alcohols |

| Dehydrogenation | Neral, Geranial (Citral) | Monoterpene Aldehydes |

Experimental Protocols for Degradation Analysis

The analysis of this compound's thermal degradation products is most effectively carried out using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile products.

Sample Preparation

-

Sample: High-purity this compound (>98%).

-

Sample Size: Approximately 0.1 to 0.5 mg of this compound is placed into a deactivated stainless steel pyrolysis sample cup.

-

Standard: For quantitative analysis, an internal standard (e.g., deuterated this compound or a stable hydrocarbon) can be added.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Pyrolyzer: A micro-furnace pyrolyzer is interfaced directly with the GC injector.

-

Pyrolysis Temperature: A temperature program is typically used, for example, from 100°C to 600°C at a rate of 20°C/min, to observe the evolution of different products with increasing temperature. Isothermal pyrolysis at specific temperatures (e.g., 250°C, 350°C, 500°C) can also be performed.

-

GC Inlet: The GC injector is maintained at a high temperature (e.g., 280°C) in split mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the terpene isomers.

-

Oven Temperature Program: A typical program starts at 40°C (hold for 2 min), ramps to 280°C at 10°C/min, and holds for 5 min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: >10,000 amu/s.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Analysis

The identification of degradation products is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST, Wiley) and by comparing retention indices with known values.

The Dual Role of Nerol in Plant-Pollinator Interactions: A Technical Guide

Abstract

Nerol, a naturally occurring monoterpene alcohol, is a significant component of the floral scent of numerous plant species. This technical guide provides an in-depth analysis of the multifaceted role of this compound in mediating interactions between plants and their pollinators. It consolidates current research on this compound's biosynthesis, its quantitative presence in floral bouquets, and its divergent effects on pollinator behavior, acting as both an attractant and a repellent. Detailed experimental protocols for the analysis of floral volatiles, electrophysiological recordings, and behavioral assays are provided to facilitate further research in this domain. Furthermore, this guide presents key signaling pathways and experimental workflows in a standardized graphical format to aid in comprehension and replication.

Introduction

The intricate dance between plants and their pollinators is orchestrated by a complex array of signals, with floral scent playing a pivotal role. Volatile organic compounds (VOCs) released by flowers serve as chemical cues that guide pollinators to their nectar and pollen rewards, thereby ensuring successful plant reproduction. Among the myriad of floral volatiles, the acyclic monoterpene alcohol this compound ((Z)-3,7-dimethyl-2,6-octadien-1-ol) has emerged as a compound of significant interest. Its presence has been documented in the essential oils of many plants, contributing to their characteristic fragrances[1]. This guide delves into the current understanding of this compound's function in plant-pollinator interactions, exploring its biosynthesis, its variable concentrations in floral scents, and its fascinating dual capacity to attract and deter different insect species.

This compound Biosynthesis in Plants

This compound, like other monoterpenes, is synthesized from the precursor geranyl pyrophosphate (GPP). The formation of GPP itself is the result of two distinct pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the methylerythritol phosphate (MEP) pathway, which takes place in the plastids. The MEP pathway, starting from pyruvate and glyceraldehyde-3-phosphate, is generally considered the primary source of precursors for monoterpene biosynthesis in plants[2][3][4].

Once GPP is synthesized, it can be converted to this compound through the action of specific enzymes. While geraniol synthase (GES) typically produces the E-isomer, geraniol, a dedicated this compound synthase (NES) is responsible for the synthesis of the Z-isomer, this compound[1]. Interestingly, a non-canonical pathway for monoterpene biosynthesis has been identified in roses, where a Nudix hydrolase, RhNUDX1, is responsible for the formation of geraniol from GPP. This highlights the potential for diverse enzymatic mechanisms in the production of these important floral volatiles.

Below is a diagram illustrating the primary biosynthetic pathway leading to this compound.

Quantitative Presence of this compound in Floral Scents

The concentration of this compound in the floral bouquet of different plant species is highly variable and can be influenced by factors such as the time of day and the developmental stage of the flower. This variation is critical in determining the ecological role of this compound in attracting specific pollinators or deterring non-beneficial visitors. The following table summarizes the quantitative data on this compound concentration in the floral scent of selected plant species.

| Plant Species | Family | Pollinator Guild | This compound Concentration (% of total volatiles or ng/flower/hr) | Analytical Method | Reference |

| Lagerstroemia caudata | Lythraceae | Bees, Moths | 17.36% (full-blooming stage) | HS-SPME-GC-MS | [5] |

| Rosa x wichurana | Rosaceae | Bees | Present (involved in sesquiterpenoid biosynthesis) | GC-MS | [1][2] |

| Apis mellifera (Nasonov gland) | Apidae | N/A (Pheromone) | Present (one of seven components) | Not Specified | [6] |

Role of this compound in Plant-Pollinator Interactions

This compound's role in mediating interactions between plants and pollinators is complex, with evidence suggesting it can act as both an attractant and a repellent depending on the insect species and the context.

This compound as a Pollinator Attractant